1-(2,2-Difluoropropoxy)-4-ethynylbenzene
Description
1-(2,2-Difluoropropoxy)-4-ethynylbenzene is a fluorinated aromatic alkyne with the molecular formula C₁₁H₁₀F₂O. Its structure features a benzene ring substituted with an ethynyl group (–C≡CH) at the para position and a 2,2-difluoropropoxy group (–OCH₂CF₂H) at the ortho position. The difluoropropoxy group introduces steric bulk and electron-withdrawing effects due to the fluorine atoms, which influence its reactivity, solubility, and stability compared to non-fluorinated analogs. This compound is of interest in materials science, pharmaceuticals, and catalysis due to its dual functional groups .
Properties
IUPAC Name |
1-(2,2-difluoropropoxy)-4-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-3-9-4-6-10(7-5-9)14-8-11(2,12)13/h1,4-7H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGDCTMUAPLGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoropropoxy)-4-ethynylbenzene typically involves the following steps:
Formation of the Difluoropropoxy Group: This can be achieved by reacting 2,2-difluoropropanol with an appropriate halogenating agent to form 2,2-difluoropropyl halide.
Attachment to Benzene Ring: The difluoropropyl halide is then reacted with a benzene derivative under suitable conditions to introduce the difluoropropoxy group.
Introduction of the Ethynyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoropropoxy)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Difluoropropoxy)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoropropoxy)-4-ethynylbenzene involves its interaction with molecular targets through its functional groups:
Difluoropropoxy Group: Can participate in hydrogen bonding and dipole-dipole interactions, affecting the compound’s reactivity and binding affinity.
Ethynyl Group: Provides a site for further chemical modifications and interactions with other molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
1-(Difluoromethoxy)-4-ethynylbenzene (CAS 519059-04-2)
- Structure : Differs by having a –OCHF₂ group instead of –OCH₂CF₂H.
- Reactivity : Likely more reactive in CuAAC (copper-catalyzed azide-alkyne cycloaddition) due to stronger electron withdrawal .
1-(tert-Butyl)-4-ethynylbenzene (CAS 772-38-3)
- Structure : Substituted with a bulky –C(CH₃)₃ group.
- Steric Effects : The tert-butyl group hinders access to the ethynyl group, reducing reactivity in coupling reactions.
- Applications : Used in studies requiring steric shielding, such as stabilizing reactive intermediates .
1-ethynyl-2,4-difluorobenzene (PDB Ligand 8FS)
- Structure : Fluorine atoms are directly on the benzene ring (positions 2 and 4).
- Electronic Effects : Fluorine’s inductive effect deactivates the ring, directing electrophilic substitutions to specific positions.
- Applications : Common in medicinal chemistry for tuning pharmacokinetic properties .
Physical Properties
*Predicted data based on analogs in and .
CuAAC Reactions
- This compound : Expected moderate reactivity due to balanced steric and electronic effects.
- 1-ethynyl-4-methoxybenzene : Electron-donating –OCH₃ group reduces CuAAC efficiency (yield: <5% in ).
- 1-ethynyl-4-(trifluoromethyl)benzene : Electron-withdrawing –CF₃ group improves cycloaddition yields (up to 81% in ).
Radical Cascade Reactions
- Fluorinated alkynes like this compound are compatible with N-fluoroarylsulfonimides (NFSI), enabling α-amino ketone synthesis. Non-fluorinated analogs (e.g., methoxy derivatives) show poor reactivity due to electron donation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
